molecular formula C22H38N2O2 B14320357 2-Methyl-4-nitro-N-pentadecylaniline CAS No. 106027-68-3

2-Methyl-4-nitro-N-pentadecylaniline

Cat. No.: B14320357
CAS No.: 106027-68-3
M. Wt: 362.5 g/mol
InChI Key: GAVDUVGEOZQBLZ-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-N-pentadecylaniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the para position, a methyl (-CH₃) group at the ortho position, and a pentadecyl (C₁₅H₃₁) alkyl chain attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, such as high molecular weight, hydrophobicity from the long alkyl chain, and polar character from the nitro group.

Properties

CAS No.

106027-68-3

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-methyl-4-nitro-N-pentadecylaniline

InChI

InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3

InChI Key

GAVDUVGEOZQBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:

  • Nitration of 2-Methylaniline

      Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.

      Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).

      Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.

  • Substitution

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.

      Products: Halogenated derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.

    Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Scientific Research Applications

2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-4-nitro-N-pentadecylaniline with structurally related aniline derivatives, drawing on data from the provided evidence and inferred trends based on substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₂₂H₃₈N₂O₂ ~386 (estimated) Not reported N-pentadecyl, 2-methyl, 4-nitro
N-Ethylaniline C₈H₁₁N 121.18 192 N-ethyl
4-Methoxybenzylamine C₈H₁₁NO 137.18 180 Para-methoxy, benzylamine
N-(4-Methylphenyl)diphenylamine C₁₉H₁₇N 259.34 Not reported N-diphenyl, para-methylphenyl

Key Observations:

Molecular Weight :

  • The pentadecyl chain in This compound contributes to a significantly higher molecular weight (~386 g/mol) compared to N-Ethylaniline (121 g/mol) and 4-Methoxybenzylamine (137 g/mol). This trend aligns with the increased size of alkyl substituents .

Solubility :

  • The long alkyl chain in the target compound enhances hydrophobicity, reducing water solubility relative to smaller analogs like N-Ethylaniline . However, the nitro group may improve solubility in polar aprotic solvents (e.g., DMSO or DMF) due to dipole interactions.

Melting Points: N-Ethylaniline and 4-Methoxybenzylamine exhibit relatively high melting points (192°C and 180°C, respectively), likely due to hydrogen bonding and crystallinity.

Electronic Effects :

  • The nitro group in the target compound is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution compared to electron-donating groups (e.g., methoxy in 4-Methoxybenzylamine ) .

This contrasts with smaller substituents in N-Ethylaniline, which allow for greater reactivity in nucleophilic or coupling reactions .

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